Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Description
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 885272-23-1) is a spirocyclic amine derivative characterized by a unique bicyclic structure combining a cyclopropane ring fused to a pyrrolidine-like system. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antimicrobial quinolones such as sitafloxacin . Its stereochemistry (7S configuration) and ester substituent (phenyl group) influence both physicochemical properties and biological activity. The synthesis of enantiomerically pure forms, as demonstrated via enantioselective hydrogenation of cyclopropane precursors, underscores its importance in medicinal chemistry .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c14-11-8-15(9-13(11)6-7-13)12(16)17-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
InChI Key |
ZNEKCVPQWWZGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CN(CC2N)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxidation of Pyrrolidine Derivatives
The synthesis typically begins with (2R,4S)-4-hydroxyproline derivatives. For example, (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is oxidized to the corresponding ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in isopropyl acetate at 0–5°C. This step achieves near-quantitative conversion to (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a critical intermediate.
Alkene Formation via Wittig Reaction
The ketone intermediate undergoes alkene formation using Wittig reagents such as methyltriphenylphosphonium bromide. Reaction conditions involve refluxing in tetrahydrofuran (THF) with potassium tert-butoxide, yielding (S)-1-(tert-butoxycarbonyl)-4-methylene-pyrrolidine-2-carboxylic acid methyl ester. This step introduces the double bond necessary for subsequent cyclopropanation.
Dihalocarbene-Mediated Cyclopropanation
Dihalocarbene (e.g., dibromocarbene) is generated in situ via thermal decomposition of sodium tribromoacetate at 80–100°C. The alkene reacts with dihalocarbene in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to form a dibrominated cyclopropane intermediate. Key variables include:
| Parameter | Condition |
|---|---|
| Carbene Source | Sodium tribromoacetate |
| Catalyst | Benzyltriethylammonium chloride |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
Hydrodehalogenation to Spirocyclic Amine
The dibromocyclopropane undergoes radical-mediated hydrodehalogenation using tributyltin hydride (BuSnH) and azobisisobutyronitrile (AIBN) in toluene at 110°C. This step removes halogen atoms and generates the 5-azaspiro[2.4]heptane core.
Deprotection and Functionalization
The tert-butoxycarbonyl (Boc) group is removed via acidolysis (e.g., HCl in dioxane), followed by coupling with phenyl chloroformate to install the phenyl ester moiety. Final purification employs column chromatography or recrystallization, yielding the target compound with >95% purity.
Alternative Synthesis via Brominated Intermediates
Preparation of Bromomethyl Cyclopropane
An alternative route begins with [1-(bromomethyl)cyclopropyl]methyl acetate, synthesized by treating 1,1-cyclopropanedimethanol with hydrobromic acid in acetic acid. This intermediate is isolated in 70–75% yield after extraction with dichloromethane and neutralization.
Nucleophilic Amination
The brominated cyclopropane reacts with methyl [(1-phenylethyl)amino]acetate in acetone using potassium carbonate as a base. Stirring at 25–35°C for 15 hours forms methyl [({1-[acetyloxy)methyl]cyclopropyl}methyl)(1-phenylethyl)amino]acetate.
Cyclization and Deprotection
Heating the intermediate in toluene with sodium methoxide induces cyclization to methyl-5-(1-phenylethyl)-5-azaspiro[2.4]heptane-6-carboxylate. Subsequent hydrolysis with aqueous HCl removes the methyl ester, and phenyl esterification completes the synthesis. Yields for this route range from 53% to 66%.
Comparative Analysis of Methods
Efficiency and Scalability
The dihalocarbene route offers higher yields (80–85%) and scalability due to streamlined intermediates. In contrast, the brominated pathway requires multiple protection/deprotection steps, reducing overall efficiency.
Practical Considerations
-
Cost : Sodium tribromoacetate and phase-transfer catalysts increase material costs in Method 1.
-
Safety : Tributyltin hydride in Method 1 poses toxicity risks, whereas Method 2 uses safer bases like KCO.
-
Purification : Both methods require chromatography, but Method 1’s intermediates are more amenable to crystallization .
Chemical Reactions Analysis
Types of Reactions
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key analogs of phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate include benzyl, tert-butyl, and carboxylic acid derivatives. These compounds differ in their ester/acid substituents, stereochemistry, and molecular weight, which collectively modulate solubility, lipophilicity, and pharmacokinetic profiles.
Table 1: Comparative Properties of Selected Analogs
Key Observations:
- Phenyl vs. Benzyl Esters : The benzyl analog (C₁₄H₁₉ClN₂O₂) exhibits a higher molecular weight (282.77 vs. 232.28) due to the benzyl group, which may enhance steric hindrance but reduce metabolic stability compared to the phenyl variant .
- tert-Butyl Ester: The tert-butyl derivative (C₁₁H₂₀N₂O₂) is less lipophilic than phenyl or benzyl esters, favoring improved solubility in aqueous environments. Its (7S) stereochemistry is critical for biological activity in quinolones .
- Sitafloxacin: Incorporation of the spiroamine moiety into a quinolone scaffold (C₁₉H₁₈ClF₂N₃O₃) enhances potency against Gram-positive and Gram-negative bacteria, with moderate lipophilicity (logP) and favorable pharmacokinetics .
Biological Activity
Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a spiro junction between a seven-membered ring and a four-membered ring, which contributes to its distinctive chemical behavior. The presence of an amino group enhances its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Core : Cyclization reactions using suitable precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions under basic conditions.
- Protection of Functional Groups : Utilizing tert-butyl protecting groups for carboxylate functionalities.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic potential of related compounds in cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and colorectal cancer cell lines (HT-29). The mechanism often involves inducing apoptosis through pathways such as topoisomerase II inhibition.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties, which are being explored through molecular docking studies. These studies indicate that it may interact with inflammatory mediators like TNF-α convertase, suggesting a role in mitigating inflammatory responses.
Research Findings
Case Studies
- Cytotoxicity Against MDA-MB-231 : A study evaluated various derivatives against this breast cancer cell line, finding that compounds derived from the spirocyclic framework had enhanced potency compared to traditional chemotherapeutics .
- Inflammation Modulation : Research into the anti-inflammatory effects revealed that phenolic compounds related to this class could inhibit TNF-α convertase, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Advanced Research Question
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-tert-butyl 6-(hydroxymethyl) derivatives) to control spirocyclic center configuration .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to favor desired enantiomers .
- Chromatographic Resolution : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate diastereomers post-synthesis .
How can computational methods enhance the understanding of this compound's mechanism of action?
Advanced Research Question
- Docking Simulations : Map ligand-receptor interactions (e.g., with GABAₐ or NMDA receptors) using AutoDock Vina to predict binding affinities .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS to identify critical binding residues .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
